10-Bromodecanoic Acid

Description

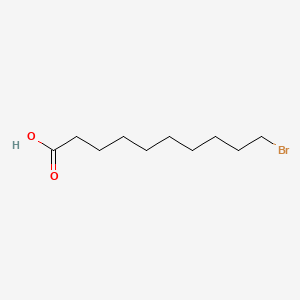

Structure

3D Structure

Properties

IUPAC Name |

10-bromodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19BrO2/c11-9-7-5-3-1-2-4-6-8-10(12)13/h1-9H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGVRSPIEZYGOAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC(=O)O)CCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30198540 | |

| Record name | 10-Bromodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50530-12-6 | |

| Record name | 10-Bromodecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050530126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Bromodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-Bromodecanoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 10-Bromodecanoic Acid

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Bifunctional Significance of 10-Bromodecanoic Acid

This compound is a fascinating bifunctional molecule that is garnering increasing attention in the fields of medicinal chemistry and materials science. Its structure, a ten-carbon aliphatic chain functionalized with a terminal carboxylic acid and a bromine atom, offers two distinct reactive sites. This dual functionality allows for its use as a versatile linker molecule, particularly in the synthesis of complex molecular architectures such as Proteolysis Targeting Chimeras (PROTACs)[1]. In essence, one end of the molecule can be readily coupled with a protein-targeting ligand, while the other can be attached to an E3 ligase-recruiting moiety, effectively creating a molecular bridge to induce targeted protein degradation. Understanding the fundamental physical properties of this compound is paramount for its effective use in synthesis, formulation, and biological applications. This guide provides a comprehensive overview of these properties, backed by established experimental methodologies and safety protocols.

Core Physicochemical Properties

A thorough understanding of the core physical properties of a compound is the bedrock of its application in research and development. These properties dictate its behavior in various solvents, its thermal stability, and its general handling characteristics.

Molecular Identity and Structure

-

Chemical Name: this compound

-

Synonyms: 10-Bromo-decanoic acid, ω-Bromodecanoic acid

The molecule consists of a saturated ten-carbon chain, which imparts significant lipophilicity. The terminal carboxylic acid group provides a site for hydrogen bonding and deprotonation, influencing its solubility in aqueous and polar media. The bromine atom at the opposing terminus introduces a reactive handle for nucleophilic substitution reactions.

Tabulated Physical Properties

| Property | Value | Source(s) |

| Appearance | White to light yellow or off-white solid/crystalline powder. | [4][5][6] |

| Melting Point | 38-41 °C (lit.) | [4][7] |

| Boiling Point | 339.2 °C at 760 mmHg | [4] |

| Density | 1.247 g/cm³ | [4] |

| Flash Point | 158.9 °C | [4] |

| pKa (Predicted) | 4.78 ± 0.10 | [4] |

Experimental Determination of Key Physical Properties

To ensure the reproducibility and accuracy of experimental work, it is crucial to employ standardized protocols for the determination of physical properties. The following sections detail the methodologies for measuring the melting point and solubility of this compound.

Melting Point Determination: A Self-Validating Protocol

The melting point of a pure crystalline solid is a sharp, well-defined temperature range. Impurities typically lead to a depression and broadening of this range. Therefore, an accurate melting point determination serves as a reliable indicator of purity.

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 mm.[8][9]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated Mel-Temp apparatus).[5][8]

-

Heating and Observation: The apparatus is heated slowly, at a rate of approximately 2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.[5]

-

Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂) are recorded. The melting point range is reported as T₁ - T₂.[9]

-

Validation: For a pure sample, this range should be narrow (0.5-1.0 °C). A broad range may indicate the presence of impurities. The experiment should be repeated at least twice to ensure consistency.

Caption: Workflow for Melting Point Determination.

Solubility Profile: A Practical Guide

The solubility of this compound is a critical parameter for its use in synthesis and biological assays. Its bifunctional nature suggests a nuanced solubility profile.

-

Water: Partly miscible. The long alkyl chain limits its solubility in water.

-

Organic Solvents: Generally soluble in a range of organic solvents, including methanol, ethanol, and chlorinated solvents like dichloromethane.[5]

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, buffered solutions at various pHs, or organic solvents) in a sealed vial.

-

Equilibration: The vial is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is centrifuged to pellet the undissolved solid. The supernatant is then carefully filtered through a fine-pore (e.g., 0.22 µm) filter to remove any remaining solid particles.

-

Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical technique, such as HPLC-UV or a validated titration method.

-

Reporting: The solubility is reported in units of mg/mL or mol/L at the specified temperature.

Caption: Shake-Flask Method for Solubility Determination.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is characterized by a broad singlet around 11-12 ppm corresponding to the carboxylic acid proton. A triplet at approximately 3.41 ppm is indicative of the two protons on the carbon adjacent to the bromine atom. Another triplet around 2.36 ppm corresponds to the two protons on the carbon adjacent to the carbonyl group. The remaining methylene protons in the alkyl chain appear as a multiplet between 1.22 and 1.87 ppm.[3]

-

¹³C NMR: The carbon NMR spectrum shows a signal for the carbonyl carbon around 180.2 ppm. The carbon attached to the bromine appears at approximately 34.0 ppm. The carbon adjacent to the carbonyl group is observed at around 34.1 ppm. The other carbons of the alkyl chain resonate in the range of 24.7 to 32.9 ppm.[3]

Infrared (IR) Spectroscopy

-

O-H Stretch: A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid O-H stretch.[10][11]

-

C=O Stretch: A strong, sharp absorption band should appear between 1760 and 1690 cm⁻¹ due to the carbonyl stretch of the carboxylic acid.[10][11]

-

C-Br Stretch: The carbon-bromine stretch is expected to be in the fingerprint region, typically between 690 and 515 cm⁻¹.[12][13]

Mass Spectrometry (MS)

In electron ionization mass spectrometry, the molecular ion peak (M+) for this compound would be expected at m/z 250 and 252, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximately 1:1 ratio.[14] Common fragmentation patterns for long-chain carboxylic acids include the loss of water (M-18), the carboxyl group (M-45), and cleavage at various points along the alkyl chain, typically resulting in a series of peaks separated by 14 mass units (CH₂).[15]

Safety, Handling, and Storage

Proper handling and storage of this compound are essential to ensure laboratory safety.

-

Hazards: this compound is classified as an irritant. It can cause skin irritation (H315) and serious eye irritation (H319).[2]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.

-

Handling: Avoid creating dust. Use in a well-ventilated area. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

This compound is a valuable bifunctional building block with significant potential in drug discovery and materials science. A comprehensive understanding of its physical properties, as detailed in this guide, is fundamental to its successful application. The experimental protocols provided offer a framework for the in-house verification of these properties, ensuring data quality and reproducibility in research and development endeavors.

References

- 1. This compound - Nordic Biosite [nordicbiosite.com]

- 2. This compound | C10H19BrO2 | CID 142712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. lipidmaps.org [lipidmaps.org]

- 5. books.rsc.org [books.rsc.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. This compound [myskinrecipes.com]

- 8. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fatty Acid Profiling and Quantification Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. scribd.com [scribd.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of 10-Bromodecanoic Acid

Abstract

10-Bromodecanoic acid is a valuable bifunctional molecule, serving as a critical building block in the synthesis of pharmaceuticals, functionalized polymers, and various specialty chemicals.[1][2] Its structure, featuring a terminal bromine atom and a carboxylic acid moiety, allows for orthogonal chemical modifications, making it a versatile intermediate for researchers in drug development and materials science. This technical guide provides an in-depth analysis of the primary synthetic routes to this compound, offering detailed, field-proven protocols and a critical evaluation of each method's advantages and limitations. The methodologies discussed include the oxidation of 10-bromo-1-decanol, the anti-Markovnikov hydrobromination of 10-undecenoic acid, and the application of decarboxylative halogenation via the Hunsdiecker reaction and its modifications.

Introduction: The Strategic Importance of this compound

Bifunctional molecules, such as this compound, are instrumental in modern organic synthesis. The presence of two distinct reactive sites—a nucleophilic carboxylic acid and an electrophilic alkyl bromide—enables sequential and site-selective reactions. This characteristic is particularly advantageous in the construction of complex molecules, including Proteolysis Targeting Chimeras (PROTACs), where this compound can serve as a linker.[3] The demand for robust and scalable methods for the synthesis of such molecules is therefore of paramount importance to the scientific community. This guide aims to provide researchers with the necessary technical details to select and execute the optimal synthetic strategy for their specific needs.

Synthesis via Oxidation of 10-Bromo-1-decanol: A Reliable Two-Step Approach

This is one of the most common and reliable methods for preparing this compound. The synthesis begins with the selective monobromination of a readily available and inexpensive starting material, 1,10-decanediol, followed by the oxidation of the remaining primary alcohol to a carboxylic acid.

Causality Behind Experimental Choices

The initial step, the monobromination of 1,10-decanediol, is a critical transformation that requires careful control to minimize the formation of the dibrominated byproduct. The use of hydrobromic acid in a non-polar solvent like toluene with a Dean-Stark trap allows for the removal of water, driving the equilibrium towards the formation of the bromoalkanol. The subsequent oxidation of 10-bromo-1-decanol to the corresponding carboxylic acid is a standard transformation. The Jones oxidation (using chromic acid) is a classic and effective method for this purpose, although modern, milder, and less toxic oxidizing agents can also be employed.

Visualizing the Workflow

Caption: Workflow for the synthesis of this compound from 1,10-decanediol.

Detailed Experimental Protocol

Step 1: Synthesis of 10-bromo-1-decanol [4]

-

To a solution of 1,10-decanediol (34.8 g, 0.2 mol) in toluene (400 mL) in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 48% hydrobromic acid (22.6 mL, 0.2 mol) dropwise with stirring.

-

Heat the reaction mixture to reflux at 180°C for 24 hours, collecting the water that azeotropes with toluene in the Dean-Stark trap.

-

After cooling to room temperature, transfer the mixture to a separatory funnel and wash sequentially with 6N NaOH (150 mL), 10% HCl (150 mL), water (2 x 250 mL), and brine (200 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of cyclohexane and ethyl acetate (e.g., 4:1 v/v) as the eluent to afford 10-bromo-1-decanol as a colorless liquid.

Step 2: Synthesis of this compound [4]

-

Prepare a chromic acid solution by dissolving chromium trioxide (25.7 g, 0.26 mol) in water (25 mL) and slowly adding concentrated sulfuric acid (22.5 mL, 0.34 mol) while cooling in an ice bath.

-

In a separate flask, dissolve 10-bromo-1-decanol (41 g, 0.17 mol) in acetone (130 mL) and cool the solution to -5°C.

-

Slowly add the prepared chromic acid solution to the solution of 10-bromo-1-decanol, maintaining the temperature at or below 0°C.

-

Stir the reaction mixture at 0°C for 2 hours and then allow it to warm to room temperature overnight.

-

Extract the mixture with diethyl ether (3 x 250 mL).

-

Wash the combined organic extracts with water (250 mL) and brine (250 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using dichloromethane as the eluent, followed by recrystallization from petroleum ether to yield this compound as a white solid.

| Parameter | Step 1: Monobromination | Step 2: Oxidation |

| Starting Material | 1,10-decanediol | 10-bromo-1-decanol |

| Key Reagents | 48% HBr, Toluene | CrO3, H2SO4, Acetone |

| Reaction Time | 24 hours | ~14-16 hours |

| Temperature | 180°C (reflux) | -5°C to room temp. |

| Typical Yield | ~92% | ~73% |

| Purification | Column Chromatography | Column Chromatography, Recrystallization |

Synthesis from 10-Undecenoic Acid: An Anti-Markovnikov Approach

This method utilizes the anti-Markovnikov hydrobromination of a commercially available unsaturated fatty acid, 10-undecenoic acid. This approach is advantageous as it directly establishes the desired carbon skeleton and functional group at the terminal position in a single step, which is then followed by a standard oxidation.

Mechanistic Rationale

The key to this synthesis is the radical-initiated addition of hydrogen bromide across the terminal double bond of 10-undecenoic acid. In the presence of a radical initiator (e.g., peroxides or UV light), the reaction proceeds via a free-radical chain mechanism.[5][6] The bromine radical adds to the less substituted carbon of the alkene, leading to the formation of the more stable secondary radical. This regioselectivity is opposite to that observed in the electrophilic addition of HBr, hence the term "anti-Markovnikov."[3] The subsequent oxidation of the resulting 11-bromoundecanoic acid is not necessary as the starting material is already a carboxylic acid. However, if the starting material were 10-undecen-1-ol, a subsequent oxidation would be required. A more direct approach involves the anti-Markovnikov addition of HBr to 10-undecenoic acid itself.

Visualizing the Pathway

Caption: Synthesis of 11-bromoundecanoic acid via anti-Markovnikov hydrobromination.

Detailed Experimental Protocol

Synthesis of 11-bromoundecanoic acid [5]

-

In a reaction vessel equipped with a stirrer and a gas inlet, dissolve 10-undecenoic acid in a suitable solvent (e.g., a non-polar solvent like hexane).

-

Add a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), to the solution.

-

Bubble hydrogen bromide gas through the solution, or alternatively, use a solution of HBr in acetic acid. The reaction can also be initiated by UV irradiation.

-

Maintain the reaction at a suitable temperature (e.g., room temperature or slightly elevated) and monitor the progress by a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, wash the reaction mixture with water to remove excess HBr and the initiator byproducts.

-

Extract the product into an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude 11-bromoundecanoic acid by recrystallization or column chromatography.

| Parameter | Anti-Markovnikov Hydrobromination |

| Starting Material | 10-Undecenoic Acid |

| Key Reagents | HBr, Radical Initiator (e.g., Peroxide) |

| Reaction Time | Varies (typically a few hours) |

| Temperature | Varies (often room temperature) |

| Typical Yield | 80-100%[5] |

| Purification | Recrystallization or Column Chromatography |

Decarboxylative Bromination: The Hunsdiecker Reaction and its Modifications

The Hunsdiecker reaction provides a route to alkyl halides from the silver salts of carboxylic acids, with the loss of one carbon atom as carbon dioxide.[7][8][9] This method could theoretically be applied to the synthesis of this compound from a C11 dicarboxylic acid derivative. However, the classical Hunsdiecker reaction has several drawbacks, including the need for stoichiometric silver salts and often harsh reaction conditions. Modern modifications, such as the Cristol-Firth and Barton reactions, offer milder alternatives.

Mechanistic Insights

The Hunsdiecker reaction is believed to proceed through a radical chain mechanism.[7] The silver carboxylate reacts with bromine to form an unstable acyl hypobromite intermediate. Homolytic cleavage of the weak oxygen-bromine bond generates a carboxyl radical, which then undergoes decarboxylation to form an alkyl radical. This alkyl radical then abstracts a bromine atom from another acyl hypobromite molecule to yield the final alkyl bromide and propagate the chain.

Cristol-Firth Modification: This variation uses mercuric oxide and bromine instead of a pre-formed silver salt, allowing for a one-pot reaction from the free carboxylic acid.[10]

Barton Decarboxylation: This method involves the conversion of the carboxylic acid to a thiohydroxamate ester (Barton ester), which then undergoes radical-induced decarboxylation.[11][12][13][14] This is a milder and more versatile method than the classical Hunsdiecker reaction.

Visualizing the Decarboxylation Pathway

Caption: General scheme of the Hunsdiecker reaction for the synthesis of an ω-bromoester.

Conceptual Protocol for Hunsdiecker-type Synthesis

Step 1: Preparation of the Silver Salt

-

Dissolve the monomethyl ester of undecanedioic acid in a suitable solvent and neutralize it with one equivalent of a base (e.g., NaOH or KOH).

-

Add an aqueous solution of silver nitrate to precipitate the silver carboxylate.

-

Filter the silver salt, wash it with water and then acetone, and dry it thoroughly under vacuum in the absence of light.

Step 2: The Hunsdiecker Reaction

-

Suspend the dry silver salt in an inert, dry solvent such as carbon tetrachloride.

-

Slowly add a solution of bromine in the same solvent to the suspension, with stirring.

-

Gently heat the reaction mixture to initiate the decarboxylation, which is often indicated by the evolution of carbon dioxide.

-

After the reaction is complete, cool the mixture and filter off the silver bromide.

-

Wash the filtrate with a solution of sodium thiosulfate to remove any unreacted bromine, then with water and brine.

-

Dry the organic layer and remove the solvent to obtain the crude methyl 10-bromodecanoate.

-

Hydrolyze the ester to the carboxylic acid using standard procedures.

| Parameter | Hunsdiecker Reaction | Cristol-Firth Modification | Barton Decarboxylation |

| Starting Material | Silver salt of a carboxylic acid | Carboxylic acid | Carboxylic acid |

| Key Reagents | Br2, CCl4 | HgO, Br2, CCl4 | Thiohydroxamate ester formation reagents, radical initiator, H-donor |

| Advantages | Direct conversion | One-pot from the acid | Milder conditions, broader functional group tolerance |

| Disadvantages | Requires dry silver salt, stoichiometric silver, often harsh conditions | Use of toxic mercury salts | Two-step process, requires specialized reagents |

Direct Free-Radical Bromination of Decanoic Acid

The direct bromination of a saturated fatty acid like decanoic acid at the terminal (ω) position is challenging due to the comparable reactivity of the other secondary C-H bonds along the alkyl chain.[16] Free-radical bromination is known to be more selective than chlorination, favoring the formation of the most stable radical intermediate.[17] However, for a long-chain alkane, a mixture of brominated isomers is typically obtained.

Selectivity Considerations

While free-radical bromination is more selective than chlorination, achieving high selectivity for the ω-position of a long-chain fatty acid is difficult. The use of N-bromosuccinimide (NBS) as a source of bromine radicals, often in the presence of a radical initiator and light, is a common method for allylic and benzylic bromination.[16][18] For saturated alkanes, the selectivity is governed by the stability of the resulting radical (tertiary > secondary > primary). In the case of decanoic acid, all methylene groups are secondary, leading to a mixture of products. Some specialized methods, potentially involving directing groups or specific catalysts, might be required to achieve high ω-selectivity, but these are not widely reported.

Comparative Analysis and Conclusion

For the laboratory-scale synthesis of this compound, the two-step synthesis via oxidation of 10-bromo-1-decanol stands out as the most reliable and well-documented method. It utilizes readily available starting materials and employs standard, high-yielding reactions. The anti-Markovnikov hydrobromination of 10-undecenoic acid is also an excellent and efficient alternative, particularly if the starting alkene is readily accessible. The Hunsdiecker reaction and its modifications offer a conceptually different approach but are generally more cumbersome and may involve toxic reagents. Direct free-radical bromination of decanoic acid is not a recommended method due to the lack of selectivity.

The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including the desired scale of the synthesis, the availability of starting materials and reagents, and the tolerance for certain reaction conditions and byproducts.

References

- 1. glaserr.missouri.edu [glaserr.missouri.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Anti-Markovnikov's Rule (Addition of HBr to an unsymmetrical alkene/alkyne) | Organic Chemistry Tutorial [curlyarrows.com]

- 4. Decarboxylative Halogenation of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. anti-Markovnikov Hydrobromination of Alkenes | Proceedings of the West Virginia Academy of Science [pwvas.org]

- 6. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]

- 7. Hunsdiecker reaction - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. byjus.com [byjus.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Barton decarboxylation - Wikipedia [en.wikipedia.org]

- 12. jk-sci.com [jk-sci.com]

- 13. chemistryschool.net [chemistryschool.net]

- 14. synarchive.com [synarchive.com]

- 15. adichemistry.com [adichemistry.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Bromocarboxylic acid synthesis by bromination [organic-chemistry.org]

- 18. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

10-Bromodecanoic acid CAS number 50530-12-6

An In-Depth Technical Guide to 10-Bromodecanoic Acid (CAS: 50530-12-6) for Advanced Research and Drug Development

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a versatile bifunctional molecule pivotal in various advanced scientific fields. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple data presentation to offer field-proven insights, explaining the causality behind experimental choices and validating the protocols described.

Core Characteristics and Strategic Importance

This compound (CAS: 50530-12-6) is a saturated ten-carbon fatty acid derivative characterized by a carboxylic acid group at one terminus and a bromine atom at the other. This unique structure grants it bifunctional reactivity, making it an invaluable aliphatic linker.[1] The carboxylic acid can readily participate in coupling reactions with amines or alcohols, while the terminal bromide serves as an excellent leaving group for nucleophilic substitution.[2] This dual functionality allows for the sequential and controlled conjugation of different molecular entities, establishing its importance in drug delivery, polymer science, and surface modification.[3]

Physicochemical and Spectroscopic Data Summary

For practical lab use, a clear understanding of the compound's properties is essential. The following tables summarize its key physical, chemical, and spectroscopic characteristics.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 50530-12-6 | [4] |

| Molecular Formula | C₁₀H₁₉BrO₂ | [4] |

| Molecular Weight | 251.16 g/mol | |

| Appearance | White to light yellow solid/flaky crystals | [4][5] |

| Melting Point | 38-41 °C (lit.) | [4] |

| Boiling Point | 163-165 °C at 0.27 kPa | [5][6] |

| Density | ~1.247 g/cm³ | [4] |

| Solubility | Partly miscible in water | [4] |

| Storage | Room temperature, sealed in a dry, dark place |[4][7] |

Table 2: Key Spectroscopic Data for Structural Confirmation

| Spectrum | Key Peaks and Interpretation | Source(s) |

|---|---|---|

| ¹H NMR | δ 11.23 (bs, 1H, -OH of COOH), 3.41 (t, J=7.0 Hz, 2H, -CH₂-Br), 2.36 (t, J=7.6 Hz, 2H, -CH₂-COOH), 1.87 (m, 2H, -CH₂CH₂-Br), 1.22-1.64 (m, 12H, other methylene protons) | [8][9] |

| ¹³C NMR | δ 180.2 (C1, C=O), 34.1 (C2), 34.0 (C10, C-Br), 32.9, 29.1, 28.9, 28.6, 28.4, 28.2, 24.7 (other methylene carbons) | [8] |

| Infrared (IR) | A broad absorption around 2500-3300 cm⁻¹ (O-H stretch of carboxylic acid) and a sharp, strong peak around 1700 cm⁻¹ (C=O stretch) are characteristic. |[10] |

Synthesis, Purification, and Mechanistic Rationale

The synthesis of this compound is a well-established multi-step process that demonstrates fundamental organic transformations. A common and reliable route starts from 1,10-decanediol.[8]

Workflow for Synthesis of this compound

Caption: Synthesis workflow from 1,10-decanediol.

Detailed Step-by-Step Synthesis Protocol

This protocol is based on established literature procedures, providing a robust method for laboratory-scale synthesis.[8]

Part A: Synthesis of 10-Bromo-1-decanol (Intermediate)

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 1,10-decanediol (e.g., 34.8 g, 0.2 mol) in toluene (400 mL).

-

Reagent Addition: With stirring, slowly add 48% hydrobromic acid (22.6 mL, 0.2 mol) dropwise. The use of a Dean-Stark trap is critical here; it removes the water formed during the reaction, driving the equilibrium towards the product.

-

Reflux: Heat the mixture to reflux (approx. 180°C) and maintain for 24 hours.

-

Work-up: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 6N NaOH (150 mL), 10% HCl (150 mL), water (2 x 250 mL), and finally brine (200 mL). These washes neutralize any remaining acid/base and remove water-soluble impurities.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via silica gel column chromatography using a cyclohexane/ethyl acetate (4:1) eluent to yield 10-bromo-1-decanol as a colorless liquid (typical yield: ~92%).

Part B: Oxidation to this compound

-

Reagent Preparation (Jones Reagent): In a separate beaker cooled in an ice bath, prepare the chromic acid solution by dissolving chromium trioxide (CrO₃, 25.7 g, 0.26 mol) in water (25 mL) and then slowly adding concentrated sulfuric acid (22.5 mL, 0.34 mol). This exothermic process must be done carefully.

-

Reaction Setup: Dissolve the 10-bromo-1-decanol (41 g, 0.17 mol) in acetone (130 mL) in a flask and cool to -5°C using an ice-salt bath.

-

Oxidation: Slowly add the prepared chromic acid solution to the flask, ensuring the temperature remains below 0°C. Stir at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight. The Jones oxidation is a robust method for converting primary alcohols to carboxylic acids without affecting the alkyl bromide.

-

Work-up: Extract the mixture with diethyl ether (3 x 250 mL). Wash the combined organic extracts with water (250 mL) and brine (250 mL).

-

Final Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by silica gel chromatography (eluting with dichloromethane) and subsequent recrystallization from petroleum ether to afford this compound as a white solid (typical yield: ~73%).

Core Applications in Research and Development

The bifunctional nature of this compound makes it a strategic building block in several advanced applications.

A. Linker Technology in PROTACs and Drug Conjugates

In the rapidly evolving field of targeted protein degradation, PROTACs (Proteolysis Targeting Chimeras) require a linker to connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase. This compound is an ideal candidate for constituting the aliphatic chain of such linkers.[11][12] Its defined length and chemical handles allow for precise spatial orientation of the two binding moieties, a critical factor for efficient ternary complex formation and subsequent protein degradation.

Caption: Role as a linker in PROTAC synthesis.

B. Surface Modification and Biomaterial Engineering

This compound is used to create chemically reactive surfaces through the formation of self-assembled monolayers (SAMs).[13] The carboxylic acid headgroup can anchor to metal oxide surfaces (e.g., TiO₂, Al₂O₃), while the terminal bromine atom creates a reactive outer layer. This "bromo-surface" can then be functionalized via nucleophilic substitution to covalently attach biomolecules, polymers, or nanoparticles.[14] This is foundational for developing biosensors, biocompatible coatings, and drug delivery platforms.[13][14]

Detailed Protocol: Surface Functionalization of a TiO₂ Substrate

-

Substrate Cleaning: Sequentially sonicate a titanium dioxide (TiO₂) substrate in deionized water, ethanol, and tetrahydrofuran (THF) for 15 minutes each. Dry the substrate under a stream of nitrogen.

-

SAM Formation: Prepare a 1 mM solution of this compound in anhydrous THF. Immerse the cleaned TiO₂ substrate in this solution within a sealed container under an inert atmosphere (e.g., nitrogen) and leave for 12-24 hours. The carboxylic acid will chemisorb onto the hydroxylated TiO₂ surface.

-

Rinsing: Remove the substrate and rinse thoroughly with fresh THF and then ethanol to remove any non-covalently bound molecules. Dry with nitrogen.

-

Post-Functionalization (Example): The bromo-terminated surface is now ready for further reaction. To attach an amine-containing molecule (e.g., a peptide), immerse the substrate in a solution of the molecule in a suitable solvent (like DMF with a non-nucleophilic base) to facilitate the Sₙ2 reaction.

Caption: Workflow for surface modification using this compound.

C. Polymer Chemistry

This molecule serves as a key reagent for modifying polymers. For instance, it is used to graft alkylcarboxylate chains onto polyethylenimine (PEI).[15] This modification reduces the cytotoxicity of PEI, a common gene transfection agent, while maintaining its DNA binding capability, thus creating a safer and more effective nanocarrier for gene therapy.

Safety, Handling, and Disposal

As with any chemical reagent, proper handling is paramount to ensure laboratory safety.

Table 3: GHS Hazard and Safety Information

| Category | Information | Source(s) |

|---|---|---|

| GHS Pictogram | Warning | [16] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [16] |

| Precautionary Statements | P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [17] |

| Personal Protective Equipment (PPE) | Safety glasses (eyeshields), chemical-resistant gloves, lab coat, N95 (US) respirator if generating dust. | [18][19] |

| Handling | Use in a well-ventilated area or fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing. | [18][20] |

| Spill Cleanup | For minor spills, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal. |[17][18] |

Conclusion

This compound is more than a simple chemical; it is a strategic enabler for innovation. Its defined structure and dual reactivity provide a reliable and versatile platform for researchers in drug discovery, materials science, and biotechnology. By understanding its properties, synthesis, and reaction mechanisms, scientists can effectively leverage this molecule to construct complex architectures, from targeted therapeutics like PROTACs to advanced functional surfaces for next-generation biosensors and medical devices.

References

- 1. Aliphatic Linkers | BroadPharm [broadpharm.com]

- 2. This compound, 50530-12-6 | BroadPharm [broadpharm.com]

- 3. This compound [myskinrecipes.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound | 50530-12-6 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. medkoo.com [medkoo.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. app.medify.co [app.medify.co]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. This compound 95 50530-12-6 [sigmaaldrich.com]

- 16. This compound | C10H19BrO2 | CID 142712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. static.cymitquimica.com [static.cymitquimica.com]

- 18. datasheets.scbt.com [datasheets.scbt.com]

- 19. This compound 95 50530-12-6 [sigmaaldrich.com]

- 20. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 50530-12-6 Name: 10-Bromodecanoic Acidthis compound [xixisys.com]

Authored by a Senior Application Scientist

An In-Depth Technical Guide to 10-Bromodecanoic Acid: Synthesis, Characterization, and Applications in Drug Development

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on this compound. It moves beyond a simple cataloging of facts to provide field-proven insights into its synthesis, characterization, and critical applications, grounded in established scientific principles.

Executive Summary: The Versatility of a Bifunctional Linker

This compound is a bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. Featuring a terminal carboxylic acid and a primary alkyl bromide separated by a flexible nine-carbon aliphatic chain, it serves as a versatile C10 building block and linker. Its distinct functional groups allow for orthogonal chemical modifications, making it an invaluable tool for constructing complex molecular architectures, including those central to advanced therapeutic modalities. This guide details the fundamental properties, synthesis, and key applications of this reagent, with a focus on its utility in drug delivery and development.

Chemical Identity and Physicochemical Properties

The unambiguous identification and understanding of a reagent's physical properties are the bedrock of reproducible science. This compound is systematically named according to IUPAC nomenclature to ensure universal identification.[1][2]

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 50530-12-6 | [1][3][4] |

| Molecular Formula | C₁₀H₁₉BrO₂ | [1][2][3] |

| Molecular Weight | 251.16 g/mol | [1][2][3] |

| Appearance | White to off-white or light yellow solid/crystals | [3][5] |

| Melting Point | 36-41 °C | [3][4] |

| Solubility | Partly miscible in water; Soluble in organic solvents like acetone, diethyl ether, and dichloromethane | [3][4] |

| SMILES | C(CCCCC(=O)O)CCCCBr | [1] |

| InChI Key | PGVRSPIEZYGOAD-UHFFFAOYSA-N | [1][2] |

Synthesis and Purification: A Validated Protocol

The reliable synthesis of this compound is critical for its application. While several routes exist, a common and scalable laboratory method involves the selective oxidation of 10-bromo-1-decanol. This precursor is itself typically synthesized from 1,10-decanediol.[3] The causality behind this two-step approach lies in the higher reactivity of the hydroxyl group towards bromination under specific conditions, followed by a robust oxidation to the carboxylic acid.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow from 1,10-decanediol to this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, where successful isolation of the intermediate (10-bromo-1-decanol) and confirmation of the final product via analytical methods ensure the integrity of the process.

Part A: Synthesis of 10-Bromo-1-decanol from 1,10-Decanediol [3]

-

Reaction Setup: To a solution of 1,10-decanediol (34.8 g, 0.2 mol) in toluene (400 mL) in a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 48% hydrobromic acid (22.6 mL, 0.2 mol) dropwise with stirring.

-

Reflux: Heat the mixture to reflux (approx. 180°C) for 24 hours, collecting the water byproduct in the Dean-Stark trap.

-

Workup: Cool the reaction mixture to room temperature. Transfer to a separatory funnel and wash sequentially with 6N NaOH (150 mL), 10% HCl (150 mL), water (2 x 250 mL), and brine (200 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography (cyclohexane/ethyl acetate, 4:1) to yield 10-bromo-1-decanol as a colorless liquid.

Part B: Oxidation to this compound [3]

-

Reagent Preparation (Jones Reagent): In a separate flask cooled in an ice bath, prepare the chromic acid solution by dissolving chromium trioxide (CrO₃, 25.7 g, 0.26 mol) in water (25 mL) and then slowly adding concentrated sulfuric acid (H₂SO₄, 22.5 mL, 0.34 mol).

-

Reaction Setup: Dissolve 10-bromo-1-decanol (41 g, 0.17 mol) in acetone (130 mL) in a flask and cool to -5°C using an ice-salt bath.

-

Oxidation: Slowly add the prepared Jones reagent dropwise to the acetone solution, maintaining the temperature below 0°C. After addition, stir the mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight.

-

Workup: Quench the reaction by adding isopropanol until the orange/brown color turns to green. Extract the mixture with diethyl ether (3 x 250 mL). Wash the combined organic layers with water (250 mL) and brine (250 mL).

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting residue by silica gel column chromatography using dichloromethane as the eluent. Recrystallization from petroleum ether yields this compound as a white solid.[3]

Spectroscopic and Analytical Characterization

Structural confirmation is paramount. The identity and purity of synthesized this compound are unequivocally confirmed by nuclear magnetic resonance (NMR) spectroscopy.

| Analytical Data | Observed Chemical Shifts (δ) / Properties |

| ¹H NMR (CDCl₃) | δ 11.23 (br s, 1H, -COOH), 3.41 (t, J = 7.0 Hz, 2H, -CH₂Br), 2.36 (t, J = 7.6 Hz, 2H, -CH₂COOH), 1.87 (m, 2H, -CH₂CH₂Br), 1.64 (m, 2H, -CH₂CH₂COOH), 1.22-1.44 (m, 10H, internal -CH₂-)[3][6] |

| ¹³C NMR (CDCl₃) | δ 180.2 (C1, -COOH), 34.1 (C2), 34.0 (C10, -CH₂Br), 32.9, 29.1, 28.9, 28.6, 28.4, 28.2, 24.7 (internal carbons)[3] |

| Purity (by NMR) | Typically ≥95-98%[5] |

Expertise in Interpretation: The ¹H NMR spectrum is definitive. The broad singlet above 11 ppm is characteristic of a carboxylic acid proton. The triplet at 3.41 ppm corresponds to the two protons adjacent to the electron-withdrawing bromine atom, while the triplet at 2.36 ppm is assigned to the protons alpha to the carbonyl group. The integration of these signals (1:2:2) validates the structure.

Core Applications in Research and Drug Development

The utility of this compound stems from its bifunctional nature, allowing it to act as a molecular bridge or "linker."[7] The carboxylic acid can form stable amide or ester bonds, while the alkyl bromide is an excellent electrophile for nucleophilic substitution reactions.

Logical Flow of Linker Application

Caption: Role of this compound as a heterobifunctional linker.

Key Application Areas:

-

Drug Delivery Systems: this compound is used to modify polymers like polyethylenimine (PEI) and dendrimers.[2] Grafting these alkyl chains onto the polymer backbone can improve the formulation's ability to encapsulate hydrophobic drugs or form more stable nanoparticles (nanocarriers) for gene delivery with reduced toxicity.[2]

-

Synthesis of Bioactive Molecules: It serves as a key intermediate in multi-step syntheses. A notable example is its use in the synthesis of AP39, a mitochondria-targeted hydrogen sulfide (H₂S) donor with potential therapeutic applications.

-

PROTACs and ADCs: While its precursor, 10-bromo-1-decanol, is frequently mentioned, the principles directly apply.[8] The C10 chain is an ideal flexible spacer for linking a target-binding moiety to an E3 ligase binder in Proteolysis Targeting Chimeras (PROTACs) or for attaching a cytotoxic payload to an antibody in Antibody-Drug Conjugates (ADCs). The reactivity of this compound allows for its incorporation into these complex constructs.

-

Surface Modification: The carboxylic acid group can anchor the molecule to surfaces (e.g., metal oxides), while the terminal bromide remains available for further functionalization, enabling the creation of tailored material surfaces.[9]

Safety, Handling, and Storage

Authoritative safety data is crucial for responsible laboratory practice. This compound is classified as a hazardous substance.

-

Hazard Identification: Causes skin irritation (H315) and serious eye irritation (H319).[1][10] May cause respiratory irritation (H335).[1][10] It is a combustible solid but propagates flame with difficulty.[11]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[10][11][12] When handling the powder, use a dust mask (e.g., N95) or work in a well-ventilated fume hood to avoid generating dust.[11]

-

Handling: Avoid all personal contact, including inhalation.[11] Use non-sparking tools and prevent the build-up of electrostatic charge.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[2][4][11] Recommended long-term storage is at -20°C.[2]

-

Spill & First Aid: In case of a spill, sweep up the solid material without creating dust and place it in a suitable container for disposal.[10][11] If contact occurs, flush skin or eyes with copious amounts of water and seek medical attention if irritation persists.[10][11]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in chemistry and drug development. Its well-defined structure, predictable reactivity, and validated synthetic protocols make it a reliable component in complex research endeavors. By understanding its properties and handling it with the requisite care, researchers can fully leverage its potential as a versatile bifunctional linker to advance the frontiers of medicine and material science.

References

- 1. This compound | C10H19BrO2 | CID 142712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound|lookchem [lookchem.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. tebubio.com [tebubio.com]

- 8. China Intermediates 10-Bromodecanol for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 9. This compound [myskinrecipes.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 50530-12-6 Name: 10-Bromodecanoic Acidthis compound [xixisys.com]

An In-depth Technical Guide to the Synthesis of 10-Bromodecanoic Acid from 10-Bromodecanol

Abstract

This technical guide provides a comprehensive overview of the synthesis of 10-bromodecanoic acid, a critical bifunctional molecule, from its precursor, 10-bromodecanol. The oxidation of a primary alcohol to a carboxylic acid is a fundamental transformation in organic synthesis. This document delves into the theoretical underpinnings and practical execution of this process, with a focus on two robust methodologies: the classic Jones oxidation and the modern TEMPO-catalyzed oxidation. We will explore the mechanistic details, provide step-by-step experimental protocols, and offer field-proven insights into reaction optimization, purification, and characterization. This guide is designed to equip researchers with the knowledge to confidently and efficiently perform this synthesis, ensuring high yield and purity of the final product, which serves as a vital linker in advanced applications such as Proteolysis Targeting Chimeras (PROTACs).[1][2]

Introduction: The Strategic Importance of this compound

This compound is a valuable bifunctional building block in organic and medicinal chemistry.[2] Its structure, featuring a terminal carboxylic acid and a terminal alkyl bromide separated by a ten-carbon aliphatic chain, makes it an ideal linker molecule.[2][3] The carboxylic acid provides a handle for amide bond formation or other conjugations, while the alkyl bromide allows for nucleophilic substitution to connect to another molecular moiety.[2][4]

This unique architecture is particularly relevant in the field of drug development for the synthesis of PROTACs, which are heterobifunctional molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the protein's degradation.[2] The aliphatic chain of this compound serves as a flexible spacer, and its length is a critical parameter in optimizing the efficacy of the resulting degrader.[1][2]

This guide focuses on the pivotal final step in its synthesis: the oxidation of the primary alcohol, 10-bromodecanol, to the corresponding carboxylic acid.

Foundational Principles: The Oxidation of Primary Alcohols

The conversion of a primary alcohol to a carboxylic acid is a cornerstone transformation that involves the removal of two hydrogen atoms from the alcohol's carbinol carbon and the addition of an oxygen atom. This process typically proceeds through an intermediate aldehyde, which is then further oxidized.[5][6]

The general pathway can be visualized as follows:

Caption: General pathway for primary alcohol oxidation.

The choice of oxidizing agent is critical and dictates the reaction's efficiency, selectivity, and compatibility with other functional groups. For the synthesis of this compound, the chosen method must be robust enough to fully oxidize the alcohol without affecting the terminal bromide. We will examine two such methods in detail.

Methodologies for the Oxidation of 10-Bromodecanol

Method A: Jones Oxidation

The Jones oxidation is a powerful and well-established method for converting primary alcohols to carboxylic acids using a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid, typically with acetone as the solvent.[7][8] It is known for its high yields and the use of inexpensive reagents.[8]

Mechanism of Action: The reaction proceeds through the formation of a chromate ester intermediate.[5][8] The alcohol attacks the chromium atom, forming the ester. A base (water) then abstracts a proton from the carbinol carbon, leading to the formation of an aldehyde and a chromium(IV) species.[8] In the aqueous acidic environment, the aldehyde is rapidly hydrated to a gem-diol, which is subsequently oxidized by another equivalent of the chromium reagent to the final carboxylic acid.[5][6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. China Intermediates 10-Bromodecanol for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 3. 10-溴癸酸 95% | Sigma-Aldrich [sigmaaldrich.cn]

- 4. Buy 10-Bromodecanol | 53463-68-6 [smolecule.com]

- 5. Jones Oxidation - Chemistry Steps [chemistrysteps.com]

- 6. adichemistry.com [adichemistry.com]

- 7. Jones oxidation - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the One-Step Synthesis of 10-Bromodecanoic Acid

This guide provides an in-depth exploration of the efficient, one-step synthesis of 10-bromodecanoic acid, a valuable bifunctional molecule utilized in the development of pharmaceuticals, functionalized polymers, and specialty chemicals.[1] Designed for researchers, chemists, and drug development professionals, this document elucidates the underlying chemical principles, provides a detailed experimental protocol, and addresses critical safety and handling considerations.

Introduction and Strategic Importance

This compound is a C10 fatty acid derivative featuring a terminal carboxylic acid and a primary alkyl bromide. This unique structure allows for orthogonal functionalization, making it a key intermediate in organic synthesis.[2] While multi-step syntheses exist, such as the oxidation of 10-bromodecanol[3][4], the most direct and atom-economical approach is the single-step anti-Markovnikov hydrobromination of a readily available precursor. This guide focuses on this superior one-step methodology, which leverages a free-radical addition mechanism to achieve high regioselectivity and yield.

Theoretical Foundation: Mastering Regioselectivity

The synthesis hinges on the addition of hydrogen bromide (HBr) across the terminal double bond of 10-undecenoic acid. The regiochemical outcome of this reaction—whether the bromine atom adds to the terminal carbon (C11) or the adjacent carbon (C10)—is dictated by the reaction mechanism.

Electrophilic vs. Free-Radical Addition of HBr

In the absence of radical initiators, the addition of HBr to an alkene proceeds via an electrophilic addition mechanism.[5] The reaction is governed by Markovnikov's Rule , which states that the hydrogen atom adds to the carbon with more hydrogen atoms, while the bromide ion attacks the more substituted, and therefore more stable, carbocation intermediate.[6] For 10-undecenoic acid, this would unfavorably yield 11-bromoundecanoic acid.

To achieve the desired this compound, the reaction must be directed through an anti-Markovnikov pathway. This is accomplished by initiating a free-radical chain reaction , a phenomenon also known as the "peroxide effect" or the Kharash effect.[7][8] This alternative mechanism is efficient only for HBr, not for HCl or HI.[8]

The Anti-Markovnikov Free-Radical Mechanism

The presence of a radical initiator, such as an organic peroxide (e.g., benzoyl peroxide, ROOR) or UV light, completely alters the reaction pathway.[9][10] The mechanism consists of three key stages: initiation, propagation, and termination.

-

Initiation: The peroxide's weak oxygen-oxygen bond undergoes homolytic cleavage upon heating or irradiation, generating two alkoxy radicals (RO•).[10] This highly reactive radical then abstracts a hydrogen atom from HBr to form a stable alcohol and a bromine radical (Br•).[9][11]

-

Propagation: This is a two-step cycle.

-

The bromine radical (Br•) adds to the terminal carbon of the 10-undecenoic acid double bond. This addition occurs at the less substituted carbon to generate the more stable secondary alkyl radical at C10, rather than the less stable primary radical at C11.[11][12] Radical stability follows the order: tertiary > secondary > primary.

-

The resulting alkyl radical abstracts a hydrogen atom from another molecule of HBr, forming the this compound product and regenerating a bromine radical, which continues the chain reaction.[7][13]

-

-

Termination: The chain reaction concludes when two radicals combine. This can happen in various ways, such as two bromine radicals coupling to form Br₂.[13]

The diagram below, generated using DOT language, illustrates this crucial free-radical chain reaction.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, field-proven methodology for the synthesis of this compound.

Materials and Equipment

| Reagents & Materials | Equipment |

| 10-Undecenoic acid | Round-bottom flask (e.g., 250 mL) |

| Hydrogen bromide (33% in acetic acid or gaseous) | Reflux condenser |

| Benzoyl peroxide (or other radical initiator) | Magnetic stirrer and stir bar |

| Diethyl ether (anhydrous) | Heating mantle or oil bath |

| Sodium bicarbonate (saturated solution) | Separatory funnel |

| Sodium sulfate (anhydrous) | Rotary evaporator |

| Hexane (for recrystallization) | Beakers, graduated cylinders |

| Ice bath | pH paper |

Synthesis Workflow

The overall workflow from reactant to purified product is outlined in the diagram below.

Detailed Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 10-undecenoic acid in a suitable solvent like toluene or cyclohexane. Rationale: The solvent ensures homogeneity. Non-polar solvents are often preferred for radical reactions.[14]

-

Initiator Addition: Add a catalytic amount (e.g., 0.2-0.5% by mass of the alkene) of benzoyl peroxide to the solution.[14]

-

HBr Addition: Cool the flask in an ice bath. Slowly add a stoichiometric equivalent of hydrogen bromide (e.g., as a 33% solution in acetic acid) dropwise while stirring vigorously. Alternatively, bubble HBr gas through the solution. Causality: The reaction is exothermic; slow addition prevents overheating and potential side reactions.

-

Reaction Execution: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-24 hours). Research indicates that longer stir times can improve yield.[15]

-

Workup - Quenching and Extraction: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 100 mL of ice-cold water and 100 mL of diethyl ether. Shake the funnel, allowing the layers to separate. Discard the aqueous layer.

-

Workup - Washing: Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize excess acid) and then with 50 mL of brine. Self-Validation: Check the aqueous layer with pH paper after the bicarbonate wash to ensure it is neutral or slightly basic.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Recrystallize the crude solid from hot hexane. Cool the solution slowly to room temperature and then in an ice bath to maximize the formation of pure crystals. Filter the crystals and dry them under vacuum.

Product Characterization and Properties

The identity and purity of the synthesized this compound should be confirmed.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₉BrO₂ | [16][17] |

| Molecular Weight | 251.16 g/mol | [18] |

| Appearance | White to light yellow flaky crystals or powder | [16][19] |

| Melting Point | 38-41 °C | [16] |

| Boiling Point | 163-165 °C (at 0.27 kPa) | [16][19] |

| Solubility | Partly miscible in water; soluble in many organic solvents | [16][19] |

¹H NMR Spectroscopy: The formation of the product can be confirmed by the disappearance of the vinyl proton signals of the starting material and the appearance of a characteristic triplet at approximately 3.40 ppm, corresponding to the two protons on the carbon adjacent to the bromine atom (-CH₂-Br).[20]

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize that all experimental work must be conducted with strict adherence to safety protocols.

-

Hazard Identification: this compound is classified as an irritant, causing skin and serious eye irritation.[21][22] Hydrogen bromide is highly corrosive and toxic. Organic peroxides can be explosive if not handled correctly.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[21]

-

Handling: Conduct the reaction in a well-ventilated fume hood.[23] Avoid inhalation of dust and vapors.[23]

-

First Aid:

-

Storage: Store this compound in a tightly sealed container in a dry, dark place at room temperature.[16]

Conclusion

The one-step, free-radical hydrobromination of 10-undecenoic acid represents a highly efficient and regioselective method for synthesizing this compound. By understanding the underlying mechanistic principles that favor the anti-Markovnikov product, researchers can reliably produce this versatile intermediate. Adherence to the detailed experimental protocol and stringent safety measures outlined in this guide will ensure a successful and safe synthesis, paving the way for its application in advanced material and pharmaceutical development.

References

- 1. This compound [myskinrecipes.com]

- 2. lookchem.com [lookchem.com]

- 3. 10-溴癸酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. HBr Addition to an Alkene [iverson.cm.utexas.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff’s Orientation | Pharmaguideline [pharmaguideline.com]

- 8. byjus.com [byjus.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Khan Academy [khanacademy.org]

- 11. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. m.youtube.com [m.youtube.com]

- 14. CN115433077A - Preparation of 11-bromo-undecylic acid from 10-undecylenic acid and preparation method thereof - Google Patents [patents.google.com]

- 15. Optimizing the reaction conditions for the anti-Markovnikov hydrobromination of alkenes. | Proceedings of the West Virginia Academy of Science [pwvas.org]

- 16. chembk.com [chembk.com]

- 17. This compound | C10H19BrO2 | CID 142712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. medkoo.com [medkoo.com]

- 19. This compound | 50530-12-6 [chemicalbook.com]

- 20. researchgate.net [researchgate.net]

- 21. tcichemicals.com [tcichemicals.com]

- 22. static.cymitquimica.com [static.cymitquimica.com]

- 23. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Solubility of 10-Bromodecanoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility of 10-bromodecanoic acid in various organic solvents. As a key bifunctional molecule, its utility in organic synthesis and drug development is intrinsically linked to its behavior in different solvent systems. This document moves beyond simple qualitative statements, offering a foundational understanding of the physicochemical principles governing its solubility, a compilation of available solubility data, and a detailed, field-proven protocol for empirical solubility determination. This guide is designed to empower researchers to make informed decisions in experimental design, reaction optimization, and formulation development.

Introduction: The Molecular Profile of this compound

This compound, with the chemical formula C₁₀H₁₉BrO₂, is a halogenated fatty acid.[1] Its structure is characterized by a ten-carbon aliphatic chain, conferring significant nonpolar character, terminated by a polar carboxylic acid group at one end and a bromine atom at the other. This amphipathic nature is the primary determinant of its solubility profile. The carboxylic acid moiety can engage in hydrogen bonding, while the long alkyl chain and the terminal bromine atom contribute to van der Waals forces and dipole-dipole interactions, respectively. It is typically a white to off-white solid at room temperature, with a melting point in the range of 38-41°C.[2] This compound serves as a critical intermediate in the synthesis of a variety of molecules, including pharmaceuticals and surfactants.[3]

Theoretical Framework: Predicting Solubility

The adage "like dissolves like" provides a fundamental, albeit simplistic, framework for predicting solubility. A more nuanced understanding can be achieved by considering the interplay of polarity, hydrogen bonding capabilities, and the overall chemical structure of both the solute (this compound) and the solvent.

The Role of Polarity and Hydrogen Bonding

The solubility of this compound is a balance between its polar and nonpolar regions. The polar carboxylic acid group can act as both a hydrogen bond donor and acceptor, favoring interactions with polar protic solvents like alcohols. The nonpolar ten-carbon chain, however, dominates the molecule's overall character, leading to favorable interactions with nonpolar and moderately polar aprotic solvents through dispersion forces.

A Deeper Dive: Hansen Solubility Parameters (HSP)

For a more quantitative prediction of solubility, Hansen Solubility Parameters (HSP) offer a powerful tool. This model deconstructs the total cohesive energy of a substance into three components:

-

δd (Dispersion): Arising from van der Waals forces.

-

δp (Polar): Stemming from dipole-dipole interactions.

-

δh (Hydrogen Bonding): Representing the energy of hydrogen bonds.

Solubility Profile of this compound

While extensive quantitative solubility data for this compound across a wide array of organic solvents is not widely published, a qualitative profile can be compiled from various sources, including chemical supplier information and safety data sheets.

| Solvent | Type | Qualitative Solubility |

| Methanol | Polar Protic | Soluble[6][7] |

| Ethanol | Polar Protic | Soluble |

| Acetone | Polar Aprotic | Soluble[8] |

| Dichloromethane (DCM) | Polar Aprotic | Soluble |

| Chloroform | Polar Aprotic | Soluble |

| Ethyl Acetate | Polar Aprotic | Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble[9] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble[10] |

| Diethyl Ether | Nonpolar | Soluble |

| Toluene | Nonpolar | Soluble |

| Hexane | Nonpolar | Sparingly Soluble to Insoluble |

| Water | Polar Protic | Partly Miscible[2][11] |

Note: "Soluble" is a qualitative term. The actual quantitative solubility can vary significantly between solvents. For precise applications, experimental determination is crucial.

Experimental Determination of Solubility: A Validated Protocol

The following protocol provides a reliable method for determining the solubility of this compound in a given organic solvent at a specific temperature. This method is based on the isothermal equilibrium technique.

Materials and Equipment

-

This compound (≥95% purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Constant temperature incubator or water bath

-

Vortex mixer

-

Magnetic stirrer and stir bars

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess should be sufficient to ensure that a solid phase remains at equilibrium.

-

Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature incubator or shaking water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixtures using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Visual inspection should confirm the continued presence of undissolved solid.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the constant temperature for at least 2 hours to permit the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-compatible 0.45 µm filter. This step is critical to remove any undissolved microcrystals.

-

Immediately dilute the filtered aliquot with a known volume of the solvent to prevent precipitation upon cooling. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

-

Calculation of Solubility:

-

From the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by applying the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL, g/100 g solvent, or mol/L).

-

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Conceptual Visualization of Intermolecular Interactions

The solubility of this compound in a given solvent is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

Caption: Intermolecular forces influencing the solubility of this compound.

Conclusion

This technical guide has provided a detailed examination of the solubility of this compound in organic solvents. By understanding the interplay of its molecular structure with various solvent properties, researchers can more effectively utilize this important synthetic intermediate. While qualitative data provides a useful starting point, the provided experimental protocol offers a robust framework for obtaining precise quantitative solubility data, which is indispensable for process optimization and the development of novel chemical entities.

References

- 1. This compound | C10H19BrO2 | CID 142712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. CAS 50530-12-6: this compound | CymitQuimica [cymitquimica.com]

- 4. kinampark.com [kinampark.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 50530-12-6 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 7. This compound | 50530-12-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 10. Dimethylformamide - Wikipedia [en.wikipedia.org]

- 11. echemi.com [echemi.com]

Purity Analysis of 10-Bromodecanoic Acid: An In-depth Technical Guide

Introduction: The Critical Role of Purity in a Versatile Pharmaceutical Intermediate

10-Bromodecanoic acid, a bifunctional molecule featuring a terminal carboxylic acid and a primary bromide, serves as a crucial building block in the synthesis of a wide array of active pharmaceutical ingredients (APIs) and complex organic molecules. Its utility as a linker and intermediate stems from the orthogonal reactivity of its functional groups, enabling sequential chemical transformations. The efficacy, safety, and stability of the final drug product are intrinsically linked to the quality and purity of such intermediates.[1][2] Therefore, a robust and comprehensive purity analysis of this compound is not merely a quality control measure but a cornerstone of reliable drug development and manufacturing.[3][4]

This guide provides a detailed exploration of the essential analytical techniques and methodologies for the comprehensive purity assessment of this compound. It is designed to equip researchers, scientists, and drug development professionals with the practical knowledge to establish and validate a rigorous quality control strategy for this vital pharmaceutical intermediate.

Understanding the Impurity Landscape: A Synthesis-Driven Perspective

The potential impurity profile of this compound is largely dictated by its synthetic route. A common laboratory-scale synthesis involves the oxidation of 10-bromo-1-decanol.[5] Another route involves the reaction of 10-hydroxydecanoic acid with hydrogen bromide.[6] These processes can introduce several classes of impurities that must be monitored and controlled.

Potential Impurities in this compound:

| Impurity Class | Potential Species | Origin |

| Starting Materials | 10-bromo-1-decanol, 1,10-decanediol, 10-hydroxydecanoic acid | Incomplete reaction |

| Reaction By-products | Dimerized or polymerized species, elimination products (e.g., 9-decenoic acid) | Side reactions during synthesis |

| Reagents | Residual solvents (e.g., acetone, dichloromethane, petroleum ether), residual acids or bases | Incomplete removal during workup and purification |

| Degradation Products | Hydrolysis products (e.g., 10-hydroxydecanoic acid) | Instability under certain storage conditions |

A thorough understanding of the synthetic pathway is paramount in developing a targeted analytical strategy capable of detecting and quantifying these potential impurities.

A Multi-faceted Approach to Purity Analysis: The Analytical Toolbox

No single analytical technique can provide a complete picture of the purity of this compound. A combination of chromatographic and spectroscopic methods is essential for a comprehensive assessment.

Caption: Integrated analytical workflow for this compound purity.

Chromatographic Techniques: Separating and Quantifying Components

Chromatographic methods are the cornerstone of purity analysis, enabling the separation and quantification of this compound from its impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the purity and impurity profile of this compound. Due to the presence of the carboxylic acid group, reversed-phase HPLC with UV detection is a suitable approach.

Experimental Protocol: HPLC Purity Determination

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or phosphoric acid) is typically employed to ensure good peak shape for the carboxylic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a low wavelength, such as 200-215 nm, is effective for the carboxylic acid chromophore.[7]

-

Injection Volume: 10 µL.

-